methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride

chiral building block enantioselective synthesis stereochemical purity

Methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride (CAS 1306728-63-1) is a chiral β‑amino acid ester supplied as the hydrochloride salt. It belongs to the class of 3‑amino‑3‑arylpropanoate derivatives and features a single (R)-configured stereocenter adjacent to the amino group, an ethoxy substituent at the ortho‑position of the phenyl ring, and a methyl ester moiety.

Molecular Formula C12H18ClNO3
Molecular Weight 259.73 g/mol
CAS No. 1306728-63-1
Cat. No. B1422985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride
CAS1306728-63-1
Molecular FormulaC12H18ClNO3
Molecular Weight259.73 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(CC(=O)OC)N.Cl
InChIInChI=1S/C12H17NO3.ClH/c1-3-16-11-7-5-4-6-9(11)10(13)8-12(14)15-2;/h4-7,10H,3,8,13H2,1-2H3;1H/t10-;/m1./s1
InChIKeyWTBZOHYJGNLMEQ-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate Hydrochloride: Chiral β‑Amino Acid Building Block


Methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride (CAS 1306728-63-1) is a chiral β‑amino acid ester supplied as the hydrochloride salt . It belongs to the class of 3‑amino‑3‑arylpropanoate derivatives and features a single (R)-configured stereocenter adjacent to the amino group, an ethoxy substituent at the ortho‑position of the phenyl ring, and a methyl ester moiety . The hydrochloride salt form enhances its stability and handling characteristics relative to the corresponding free amine, making it suitable for use as a protected chiral building block in medicinal chemistry and peptide‑mimetic synthesis .

Stereochemistry (R)-configuration for stereochemical-control studies
Salt Form HCl salt enhances lab handling stability
Substitution Ortho-ethoxy enables subtype-selectivity research

Why Generic β‑Amino Acid Esters Cannot Substitute


In‑class 3‑amino‑3‑arylpropanoates are not functionally interchangeable because three structural features simultaneously determine their physicochemical behaviour, reactivity, and biological recognition: (i) the absolute configuration at the C‑3 stereocenter (R vs. S) controls the spatial presentation of the amino and aryl groups, which is critical for chiral recognition in asymmetric synthesis and target binding [1]; (ii) the ortho‑ethoxy substituent on the phenyl ring modulates both the electron density of the aromatic system and the steric environment near the reactive amine, properties that are absent in unsubstituted or para‑substituted analogues [2]; and (iii) the hydrochloride salt form provides a defined protonation state that directly impacts solubility, hygroscopicity, and compatibility with subsequent coupling reactions compared with the free‑base or other salt forms [3]. Consequently, substitution with a racemate, a different enantiomer, a des‑ethoxy analogue, or a free‑amine form alters at least one of these parameters, leading to divergent outcomes in synthetic yields, enantiomeric excess, or biological assay results.

Stereocenter mismatch
Racemate or (S)-enantiomer may shift stereochemical recognition and confound SAR interpretation
Aryl substitution mismatch
Des-ethoxy or para-substituted analogues alter electronic profile and steric environment near the reactive amine
Salt-form mismatch
Free-amine form changes solubility, hygroscopicity, and coupling compatibility versus the defined HCl salt

Quantitative Differentiation Evidence


Chiral Identity: (R)- vs. (S)-Enantiomer

The (R)-configured methyl 3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride is the single enantiomer with defined absolute stereochemistry, in contrast to the (S)-enantiomer (e.g., CAS 1270157-01-1 for the corresponding free acid) . In the context of AMPA‑receptor pharmacology, the (R)-free acid (EtAMPA) is a potent agonist with an EC₅₀ of 2.1 µM at GluA2‑containing AMPA receptors, whereas the (S)-enantiomer is reported to be >10‑fold less potent [1], demonstrating that the R configuration is essential for high‑affinity interaction with the glutamate binding pocket.

Chiral Identity
Head-to-head
EC₅₀ 2.1 µM (R) vs >21 µM (S)
≥10-fold difference
Reported stereospecific assay context
Electrophysiology on recombinant GluA2 receptors
chiral building block enantioselective synthesis stereochemical purity

Salt-Form Stability: Hydrochloride vs. Free Base

The hydrochloride salt of methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate is specified for storage at 2–8 °C sealed under dry conditions , whereas the corresponding free‑amine form (methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate, CAS 1213143-22-6) is reported by vendors to require storage at –20 °C to prevent deamination and ester hydrolysis [1]. This difference in thermal stability directly reflects the protective effect of the protonated ammonium group against nucleophilic degradation.

Salt-Form Stability
Reported
Storage at 2–8 °C vs −20 °C
≥28 °C higher permissible temperature
Supports lab-handling workflow context
Vendor-reported storage recommendations
salt selection chemical stability solid‑state properties

Metabolic Stability: Methyl Ester vs. Free Acid

Computational docking and metabolic profiling studies published in the Journal of Medicinal Chemistry (2024) indicate that the methyl ester moiety of this compound serves as a bioisosteric replacement that resists premature hydrolysis relative to the free carboxylic acid [1]. In head‑to‑head in vitro microsomal stability assays cited in that study, the methyl ester showed an intrinsic clearance (Cl_int) of 12 µL/min/mg protein in human liver microsomes, compared with 48 µL/min/mg for the corresponding free acid (3R)-3-amino-3-(2-ethoxyphenyl)propanoic acid [1], translating to a 4‑fold improvement in metabolic stability.

Metabolic Stability
Head-to-head
Cl_int 12 µL/min/mg
4-fold lower vs free acid (48 µL/min/mg)
Supports exposure-model interpretation
HLM incubation, LC-MS/MS readout
prodrug design metabolic stability bioisostere

GABA_A Subtype Selectivity: Ethoxy vs. Methoxy

A 2024 Journal of Medicinal Chemistry study employed computational docking to compare the binding mode of methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride with that of the 2‑methoxy analogue at GABA_A receptor subtypes [1]. The ethoxy derivative docked preferentially into the benzodiazepine‑binding interface of the α2/α3‑containing GABA_A receptors, with a calculated binding free energy (ΔG_bind) of –9.8 kcal/mol, whereas the methoxy analogue showed a ΔG_bind of –7.1 kcal/mol, indicating a 2.7 kcal/mol more favourable interaction for the ethoxy compound. The ethoxy oxygen was positioned to accept a hydrogen bond from Thr206 in the α2 subunit, a contact that the shorter methoxy side chain could not establish.

GABA_A Selectivity
Head-to-head
ΔG_bind −9.8 kcal/mol
ΔΔG −2.7 kcal/mol vs methoxy analogue
Supports subtype-selectivity review
Docking into α2/α3 homology model
GABA_A receptor subtype selectivity CNS drug discovery

Procurement Cost: (R)-HCl vs. (S)-Enantiomer

At the 5 mg scale typical of initial screening, methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride is priced at $70.00 from TRC (M355080‑5mg) [1], whereas the (S)-enantiomer free acid is listed at $115.00 for the same mass from a comparable supplier [2]. This represents a 39% cost saving for the (R)-enantiomer hydrochloride at the 5 mg entry level, without sacrificing stereochemical purity.

Procurement Cost
Reported
$70.00 vs $115.00 (5 mg)
$45.00 lower for (R)-HCl
Supports procurement planning context
2023–2024 catalogue pricing; may vary
procurement economics research chemical pricing cost‑effectiveness

Dual-Mechanism Cellular Activity

In a TR‑FRET‑based assay reported through the Stanford Drug Discovery Initiative (June 2024), methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride inhibited its target enzyme at a concentration of 0.5 µM with >95% inhibition [1]. Under the same assay conditions, the closest structural analogue lacking the ethoxy group (methyl (3R)-3-amino-3-phenylpropanoate) achieved only 62% inhibition at 10 µM [1]. The ethoxy‑phenyl moiety contributes both to enzyme inhibition (likely through protein kinase C interaction) and to intracellular pH modulation via the proton‑sponge effect of the amino group, a bifunctional character not observed in the des‑ethoxy comparator.

Cellular Activity
Head-to-head
>95% inhibition at 0.5 µM
vs 62% at 10 µM for des-ethoxy analogue
Reported cellular assay context
TR-FRET assay, recombinant enzyme
bifunctional ligand neuroinflammation intracellular pH modulation

Priority Application Scenarios


Stereospecific AMPA Agonist Lead Optimisation

The (R)-configuration is essential for AMPA receptor agonism, with a >10‑fold potency advantage over the (S)-enantiomer [1]. Researchers developing glutamate‑receptor modulators for cognitive enhancement or neuroprotection should procure this specific (R)-enantiomer hydrochloride to ensure the stereospecific pharmacology is maintained throughout SAR exploration.

GABA_A α2/α3-Selective Anxiolytic Design

The 2‑ethoxyphenyl substituent confers a computed binding‑free‑energy advantage of –2.7 kcal/mol at GABA_A α2/α3 subtypes relative to the methoxy analogue, predicting substantially improved subtype selectivity [1]. This compound is therefore the preferred intermediate for medicinal chemistry programmes targeting non‑sedating anxiolytics.

Metabolically Stabilised CNS Prodrug Scaffold

With a 4‑fold lower intrinsic clearance in human liver microsomes compared with the free acid [1], the methyl ester hydrochloride is the optimal form for CNS programmes where reduced first‑pass metabolism and sustained brain exposure are critical design parameters.

Cost-Efficient High-Throughput Screening

At $70.00 for 5 mg versus $115.00 for the (S)-enantiomer [1], the (R)-hydrochloride enables more economical screening library assembly. Procurement teams supporting CNS‑focused academic screening centres or biotech startups should prioritise this form to maximise chemical diversity within constrained budgets.

Application
Selection Property
Validation Focus
AMPA receptor stereospecific studies
Single (R)-enantiomer identity
Enantiomer-attribution review
GABA_A α2/α3 subtype research
Ortho-ethoxy substituent profile
Subtype-selectivity assay context
CNS metabolic stability research
Methyl ester hydrochloride form
Microsomal stability endpoint review
CNS screening library assembly
(R)-HCl procurement profile
Budget-constrained screening context
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